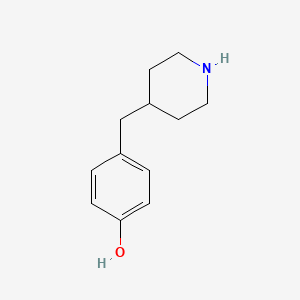

4-(Piperidin-4-ylmethyl)phenol

Description

Overview of Phenol (B47542) and Piperidine (B6355638) Scaffolds as Pharmacophores in Medicinal Chemistry

Phenol and piperidine rings are recognized as "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets. nih.govmdpi.comresearchgate.net The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceutical agents and natural alkaloids. researchgate.netmdpi.comresearchgate.net Its presence in a molecule often confers properties such as basicity, structural flexibility, and enhanced membrane permeability, which can be critical for a compound's pharmacokinetic profile. researchgate.net

The phenol group, consisting of a hydroxyl group attached to an aromatic ring, is a key pharmacophoric feature due to its ability to act as a hydrogen bond donor and acceptor. smolecule.com This functionality allows for crucial interactions with biological macromolecules like enzymes and receptors. The acidic nature of the phenolic hydroxyl group (typically with a pKa around 10) also plays a significant role in its molecular interactions. The strategic combination of these two scaffolds in a single molecule, as seen in 4-(Piperidin-4-ylmethyl)phenol, creates a bifunctional entity with a rich potential for biological activity. smolecule.com

Rationale for Investigating this compound in Contemporary Chemical and Biological Sciences

The specific arrangement of the phenol and piperidine moieties in this compound makes it a subject of considerable interest in modern research. The compound's structure is a template for investigating interactions with various biological targets. For instance, research on its hydrochloride salt has pointed towards potential applications in neuropharmacology, with studies exploring its interaction with serotonin (B10506) and norepinephrine (B1679862) transporters, which are implicated in mood regulation. smolecule.com This suggests a potential for developing novel antidepressant or anxiolytic agents. smolecule.com

Furthermore, the structural similarity of the piperidine scaffold to components of known analgesics, such as fentanyl analogs, provides a rationale for investigating the pain-relieving properties of this compound derivatives. Beyond its potential biological activities, the compound is a valuable intermediate in chemical synthesis. It serves as a versatile building block, allowing chemists to construct more elaborate molecules for use in materials science and the development of new bioactive compounds. smolecule.com The reactivity of both the phenol and piperidine groups allows for a wide range of chemical modifications. smolecule.com

Historical Context of Research on Piperidine-Substituted Phenols and Related Analogs

Research into piperidine-substituted phenols is part of a long-standing effort in medicinal chemistry to develop new therapeutic agents. mdpi.com The synthesis and evaluation of molecules containing these linked scaffolds have been ongoing for decades, leading to a vast library of compounds with diverse pharmacological properties. ajchem-a.com The development of synthetic methodologies, such as the Mannich reaction and reductive amination, has been crucial in this endeavor, allowing for the efficient production of these compounds. arkat-usa.org Infrared light has also been explored as a non-conventional energy source to accelerate these reactions, resulting in high yields in short timeframes. arkat-usa.org

The historical investigation of related analogs provides context for the current interest in this compound. For example, the study of fentanyl and its derivatives, which feature a core piperidine structure, has significantly advanced the field of opioid receptor pharmacology. Crystallographic studies of similar molecules, such as 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, have provided valuable insights into the solid-state conformation and intermolecular interactions of this class of compounds. researchgate.net These studies consistently show that the piperidine ring adopts a stable chair conformation, which helps in predicting how these molecules might bind to their biological targets. researchgate.net The continuous exploration of such piperidine-containing structures underscores their established importance in the quest for new and effective bioactive molecules. ajchem-a.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 66414-17-3 calpaclab.comchemsrc.combldpharm.comalfa-chemistry.com |

| Molecular Formula | C₁₂H₁₇NO calpaclab.comalfa-chemistry.com |

| Molecular Weight | 191.27 g/mol calpaclab.comalfa-chemistry.com |

| Density | 1.067 g/cm³ chemsrc.com |

| Boiling Point | 343ºC at 760 mmHg chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13-14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBKSHYCSYZXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588782 | |

| Record name | 4-[(Piperidin-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66414-17-3 | |

| Record name | 4-[(Piperidin-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Ylmethyl Phenol

Established Synthetic Pathways for 4-(Piperidin-4-ylmethyl)phenol

Reductive Amination Strategies for Compound Synthesis

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. researchgate.netharvard.edu This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.edu For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of 4-hydroxybenzaldehyde with a suitable piperidine (B6355638) precursor.

The process is valued for its operational simplicity and the wide availability of reagents. researchgate.net A variety of reducing agents can be employed, ranging from common metal hydrides to catalytic hydrogenation. Modern advancements have also introduced milder and more selective reagents like sodium cyanoborohydride and sodium triacetoxyborohydride, which can selectively reduce the iminium ion in the presence of the initial carbonyl group. harvard.edu Furthermore, the development of biocatalytic methods using enzymes such as imine reductases (IREDs) offers a sustainable and highly selective alternative to traditional chemical reductants.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | pH Conditions | Notes |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Catalytic hydrogenation; often requires pressure. | Neutral to Acidic | Can reduce other functional groups. |

| Sodium Borohydride (NaBH₄) | Common hydride reagent. | Neutral to Basic | Can reduce aldehydes and ketones. |

| Sodium Cyanoborohydride (NaCNBH₃) | Mild and selective for iminium ions. | Acidic (pH ~6-7) | Highly toxic byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Mild, selective, and less toxic alternative to NaCNBH₃. | Acidic | High functional group tolerance. harvard.edu |

| Imine Reductases (IREDs) | Biocatalytic; highly stereoselective. | Near-neutral | "Green" chemistry approach. |

Alkylation Approaches in this compound Synthesis

Alkylation reactions provide another fundamental route to forming carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing this compound, alkylation could theoretically be applied in several ways, most notably through Friedel-Crafts type reactions to form the bond between the phenolic ring and the piperidinylmethyl side chain.

The Friedel-Crafts alkylation of phenols typically involves reacting the phenol (B47542) with an alkylating agent, such as an alkene or alcohol, in the presence of an acid catalyst. rsc.org Common catalysts include Brønsted acids like sulfuric acid and Lewis acids. researchgate.net However, these reactions can sometimes lead to a mixture of ortho- and para-substituted products and may be prone to over-alkylation. rsc.org Achieving high selectivity for the desired para-substituted product often requires careful optimization of reaction conditions, such as temperature, molar ratios of reactants, and the choice of catalyst. researchgate.net

A more controlled approach would involve the alkylation of a phenol with a pre-functionalized piperidine derivative, or the alkylation of a piperidine with a functionalized phenol, such as a 4-(halomethyl)phenol. This avoids direct alkylation on the sensitive phenolic ring.

Condensation Reactions in the Preparation of the Compound

Condensation reactions, particularly the Mannich reaction, are powerful tools for the aminoalkylation of acidic protons located on carbon atoms. arkat-usa.orgoarjbp.com This one-pot, three-component reaction involves the condensation of a compound with an active hydrogen (like phenol), formaldehyde, and a primary or secondary amine (like a piperidine derivative). arkat-usa.orgresearchgate.net

The reaction of a phenol with formaldehyde and a secondary amine, such as piperidine, typically yields ortho- and para-aminomethylated phenols. oarjbp.com The regioselectivity of the Mannich reaction with phenols can be influenced by the reaction conditions. Infrared irradiation has been explored as a non-conventional energy source to accelerate these reactions, leading to high yields in short timeframes under solvent-free conditions. arkat-usa.org

Catalytic Methods for Compound Synthesis (e.g., using CoFe₂O₄ nanoparticles)

Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. Heterogeneous catalysts, such as cobalt ferrite (CoFe₂O₄) nanoparticles, are of particular interest due to their unique magnetic and crystalline properties, which allow for easy separation from the reaction mixture using an external magnet and potential for recyclability.

CoFe₂O₄ nanoparticles have been demonstrated as effective catalysts in various organic transformations. While a direct application for the synthesis of this compound is not prominently documented, their utility in related reactions suggests potential applicability. For instance, ferrite-supported palladium nanoparticles have been used in the hydrogenation of nitroaromatics, a reaction type that can be part of a multi-step synthesis. Given their stability and catalytic activity, CoFe₂O₄ nanoparticles could potentially be employed in steps such as the catalytic hydrogenation required for a reductive amination pathway.

Advanced Synthetic Modifications and Derivatization Strategies for this compound Analogs

Derivatization of the parent this compound molecule is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships. The phenolic moiety, in particular, offers a versatile handle for a wide range of chemical transformations.

Functionalization of the Phenolic Moiety

The phenolic hydroxyl group and the activated aromatic ring are prime sites for chemical modification. These functionalizations can be broadly categorized into reactions involving the hydroxyl group and electrophilic substitution on the aromatic ring.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic method for preparing phenyl ethers. Other alkylating agents like dimethyl sulfate can also be used. mdpi.com

Esterification: Phenolic esters can be formed by reacting the phenol with acyl chlorides or acid anhydrides, often in the presence of a base. The Schotten-Baumann reaction is a specific example using an acyl chloride in the presence of a dilute base. wikipedia.org

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgbyjus.com This allows for the introduction of various substituents onto the benzene (B151609) ring.

Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst, to yield halogenated derivatives. byjus.comgoogle.com The reaction with bromine water typically leads to polysubstitution, forming 2,4,6-tribromophenol. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in

Sulfonation: The reaction with sulfuric acid can produce either the ortho- or para-hydroxybenzenesulfonic acid, depending on the reaction temperature. mlsu.ac.in

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts alkylation and acylation, these reactions can be performed under specific conditions to introduce alkyl or acyl groups onto the ring. libretexts.org

Table 2: Selected Derivatization Reactions of the Phenolic Moiety

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Product Type |

| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkoxy (-OR) | Phenyl Ether |

| Esterification | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base | Acyloxy (-OCOR) | Phenyl Ester |

| Nitration | Dilute HNO₃, Low Temperature | Nitro (-NO₂) | Nitrophenol |

| Halogenation | Br₂ in CS₂ or CCl₄ | Bromo (-Br) | Bromophenol |

| Sulfonation | Concentrated H₂SO₄ | Sulfonic Acid (-SO₃H) | Phenolsulfonic Acid |

| Kolbe-Schmitt Reaction | 1. NaOH 2. CO₂, High Pressure | Carboxyl (-COOH) | Hydroxybenzoic Acid |

These synthetic modifications allow for the systematic alteration of the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, enabling the generation of a diverse library of analogs for further investigation.

Structural Modifications of the Piperidine Ring

The secondary amine within the piperidine ring of this compound is a primary site for structural modification, allowing for the introduction of diverse functionalities through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for altering a compound's physicochemical properties.

N-alkylation is typically achieved by reacting the piperidine nitrogen with an alkyl halide. To neutralize the acid generated during the reaction and drive the process to completion, a base such as potassium carbonate is often employed in a polar aprotic solvent like dimethylformamide (DMF). For less reactive alkylating agents, the use of a stronger base, such as sodium hydride, may be necessary to achieve the desired product.

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This reaction can be performed using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to scavenge the acidic byproduct. These modifications can significantly impact the molecule's electronic properties and biological interactions.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperidine Scaffolds

| Reaction Type | Reagents | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | DMF | N-Alkyl Piperidine |

| N-Acylation | Acid Chloride (RCOCl) | Triethylamine | Dichloromethane | N-Acyl Piperidine (Amide) |

Exploration of Mannich Reaction Pathways for Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. oarjbp.com This reaction is a cornerstone in organic synthesis for the aminomethylation of various substrates, including phenols. oarjbp.comnih.govjofamericanscience.org

In the context of this compound, the phenolic ring possesses active hydrogen atoms at the ortho positions relative to the hydroxyl group, making it a suitable substrate for a subsequent Mannich reaction. By reacting this compound with formaldehyde and a secondary amine (such as morpholine or another piperidine derivative), it is possible to introduce an additional aminomethyl group onto the phenolic ring. nih.govarkat-usa.org This pathway allows for the synthesis of more complex, polyfunctional molecules. The reaction conditions can be optimized, with some studies exploring non-conventional energy sources like infrared light to accelerate the reaction and achieve high yields in short timeframes.

The general mechanism involves the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenol ring. oarjbp.comjofamericanscience.org

Intramolecular Cyclization Approaches for Piperidine Scaffolds

While this compound itself is a stable molecule, its derivatives can be designed to undergo intramolecular cyclization to form more complex, fused, or bridged piperidine-containing scaffolds. nih.gov These approaches are critical for creating conformationally constrained analogues, which are valuable in drug discovery. researchgate.net

One potential strategy involves functionalizing both the piperidine nitrogen and the phenol group with reactive moieties that can cyclize. For instance, an N-alkylated derivative bearing a terminal electrophile could react with the phenoxide ion formed under basic conditions to create a new heterocyclic ring.

Another established method for forming piperidine rings is the reductive amination of δ-amino ketones or the cyclization of ϖ-amino fatty acids. nih.gov Derivatives of this compound could be elaborated into precursors that undergo such cyclization cascades. For example, a derivative could be synthesized to contain a linear amino-aldehyde structure, which could then be cyclized using a cobalt(II) catalyst. nih.gov The Dieckmann condensation is another powerful tool for ring closure, particularly in the synthesis of piperidones, which can be subsequently reduced to the corresponding piperidines. dtic.mil

Asymmetric Synthesis of Piperidine Derivatives

The synthesis of specific stereoisomers of piperidine derivatives is crucial, as the biological activity of chiral molecules often depends on their absolute configuration. nih.gov Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds.

Several strategies can be applied to generate chiral derivatives based on the this compound scaffold. One approach is the asymmetric hydrogenation of a corresponding pyridine precursor. nih.gov The use of chiral transition metal catalysts (e.g., based on rhodium or ruthenium) can induce stereoselectivity during the reduction of the aromatic ring, leading to a specific enantiomer of the resulting piperidine. nih.gov

Organocatalysis offers another powerful avenue for the asymmetric synthesis of highly functionalized piperidines. nih.gov Multicomponent cascade reactions, such as a Michael/aza-Henry/cyclization sequence, can construct complex piperidine rings with multiple stereocenters in a single pot with high enantioselectivity. nih.gov By designing appropriate precursors from this compound, these advanced catalytic methods could be employed to access novel and stereochemically defined derivatives.

Chemical Reactivity and Transformation Studies of this compound

The dual functionality of this compound dictates its chemical reactivity, with both the phenol group and the piperidine ring being susceptible to specific transformations.

Oxidation Reactions of the Phenol Group

Phenols undergo oxidation differently than aliphatic alcohols because they lack a hydrogen atom on the hydroxyl-bearing carbon. libretexts.orgopenstax.org Instead of forming aldehydes or carboxylic acids, the oxidation of a phenol typically yields a quinone. libretexts.orgopenstax.org The phenol group in this compound is expected to follow this reactivity pattern.

Treatment of this compound with a suitable oxidizing agent would lead to the formation of the corresponding p-benzoquinone derivative. A variety of oxidizing agents can accomplish this transformation, with common choices including sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate, also known as Fremy's salt [(KSO₃)₂NO]. libretexts.orgopenstax.org

These quinones are notable for their reversible oxidation-reduction (redox) properties. They can be readily reduced back to the corresponding hydroquinone (the original phenol) using mild reducing agents like sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂). libretexts.orgopenstax.org This redox capability is fundamental to the function of biological quinones, such as the ubiquinones (coenzyme Q), which are involved in cellular electron-transfer processes. libretexts.org

Table 2: Oxidation and Reduction of Phenolic Moieties

| Transformation | Substrate | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | Phenol | Na₂Cr₂O₇ or (KSO₃)₂NO | p-Benzoquinone |

| Reduction | p-Benzoquinone | NaBH₄ or SnCl₂ | Hydroquinone (Phenol) |

Reduction Reactions Involving the Piperidine Ring

The piperidine ring in this compound is a saturated heterocycle and is, therefore, already in a fully reduced state. Direct reduction of this saturated ring is not a typical transformation under standard conditions. Instead, discussions of reduction reactions in this context generally refer to the synthetic steps used to form the piperidine ring from unsaturated precursors like pyridines or partially saturated intermediates like piperidones. nih.govdtic.mil

The most common method for synthesizing piperidines is the hydrogenation of the corresponding pyridine derivative. nih.govorganic-chemistry.org This reaction typically requires a transition metal catalyst, such as palladium, platinum, or rhodium, and is often conducted under hydrogen pressure. nih.gov

Alternatively, if the synthesis proceeds through a piperidone intermediate (a cyclic ketone), the carbonyl group can be reduced to a methylene (B1212753) group to form the piperidine ring, or reduced to a hydroxyl group to form a hydroxypiperidine. dtic.mil Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for the reduction of the piperidone carbonyl to a hydroxyl group. dtic.mil

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution (EAS) reactions. It strongly directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. In the case of this compound, the para position is already substituted with the piperidin-4-ylmethyl group. Consequently, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) of the phenol ring.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts acylation. Given the activating nature of the hydroxyl group, these reactions can often be carried out under milder conditions than those required for benzene. However, the presence of the basic piperidine ring introduces a potential complication. The nitrogen atom of the piperidine can be protonated under acidic reaction conditions, which are common for many EAS reactions. The resulting positively charged piperidinium species would act as a deactivating group, potentially hindering the desired substitution on the phenol ring. Therefore, careful selection of reaction conditions or protection of the piperidine nitrogen may be necessary to achieve successful electrophilic aromatic substitution.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Nitration | Dilute HNO₃, low temperature | 2-Nitro-4-(piperidin-4-ylmethyl)phenol | Milder conditions are used to avoid oxidation of the phenol ring and potential polysubstitution. |

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 2-Bromo-4-(piperidin-4-ylmethyl)phenol | Use of a non-polar solvent helps to control the reaction and prevent polysubstitution. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acyl-4-(piperidin-4-ylmethyl)phenol | The piperidine nitrogen may need to be protected (e.g., as an amide) to prevent complexation with the Lewis acid catalyst. |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct nucleophilic substitution of the phenolic hydroxyl group is generally difficult due to the strong C(sp²)–O bond and the poor leaving group ability of the hydroxide ion (OH⁻). However, the hydroxyl group can be converted into a better leaving group, or the reaction can be carried out under conditions that favor substitution, such as in the Williamson ether synthesis.

In the Williamson ether synthesis, the phenol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This phenoxide ion can then react with an alkyl halide in an Sₙ2 reaction to form an ether. This method is a versatile and widely used approach for the synthesis of aryl ethers. For this compound, this reaction would lead to the formation of various alkoxy derivatives.

Table 2: Representative Nucleophilic Substitution of the Hydroxyl Group of this compound

| Reaction Type | Reagents and Conditions | Expected Product | Mechanism |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 1-(4-Methoxybenzyl)piperidine-4-methanol | Sₙ2 |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Benzyl (B1604629) bromide | 1-((4-(Benzyloxy)phenyl)methyl)piperidine | Sₙ2 |

Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily acylated to form esters. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base. The base, commonly a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol by deprotonation.

This reaction is generally high-yielding and provides a straightforward method for the protection of the phenolic hydroxyl group or for the synthesis of various ester derivatives. The resulting esters can be hydrolyzed back to the phenol under basic or acidic conditions.

Table 3: Representative Acylation Reactions of the Phenolic Hydroxyl Group of this compound

| Acylating Agent | Base/Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-(Piperidin-4-ylmethyl)phenyl acetate |

| Acetic Anhydride | Pyridine or catalytic DMAP | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-(Piperidin-4-ylmethyl)phenyl acetate |

| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-(Piperidin-4-ylmethyl)phenyl benzoate |

Biological Activities and Pharmacological Potential of 4 Piperidin 4 Ylmethyl Phenol and Its Analogs

Investigational Anticancer Activities

Derivatives of the 4-(Piperidin-4-ylmethyl)phenol framework have been synthesized and evaluated for their potential to combat cancer. Research has focused on their ability to inhibit the growth of various cancer cell lines and their specific activity against hematological malignancies.

Inhibition of Cancer Cell Proliferation in In Vitro Models

Several studies have demonstrated the antiproliferative effects of piperidine-containing compounds in laboratory settings. For instance, a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues were assessed for their anticancer activity using an MTT assay against several human cancer cell lines. researchgate.net The findings revealed that certain compounds in this series exhibited a significant growth inhibitory effect, with some showing a 90% reduction in proliferation in T-47D (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. researchgate.net These compounds also achieved an 80% growth inhibition in HepG2 (liver cancer) cells when compared with the standard chemotherapeutic drug, paclitaxel. researchgate.net

In another study, a synthesized heterocyclic molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, was tested on A549 lung cancer cells. nwmedj.org The results indicated a dose-dependent cytotoxic effect, with the highest cytotoxicity (66.90%) observed at a concentration of 100 µM and an IC50 value (the concentration required to inhibit 50% of cell growth) of 32.43 µM. nwmedj.org

| Compound/Analog Class | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines | T-47D, HeLa, MCF-7 | Up to 90% growth inhibition compared to paclitaxel. | researchgate.net |

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines | HepG2 | Up to 80% growth inhibition compared to paclitaxel. | researchgate.net |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | IC50 of 32.43 µM. | nwmedj.org |

Activity Against Specific Leukemia Cell Lines (e.g., MLL-r leukemia cells)

The therapeutic potential of piperidine (B6355638) derivatives extends to hematological cancers. A study exploring (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives found that several compounds possessed antiproliferative activity against human leukemia cells. researchgate.net The most potent compound in this series, featuring nitro and fluoro substitutions on the phenyl ring, effectively inhibited the growth of K562 and Reh leukemia cell lines at low concentrations. researchgate.net Further analysis through LDH assays, cell cycle analysis, and DNA fragmentation suggested that this compound induces apoptosis (programmed cell death) in these cancer cells. researchgate.net Leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are known for their resistance to apoptosis, making agents that can induce cell death through various mechanisms particularly valuable. nih.gov

| Compound/Analog Class | Leukemia Cell Line | Key Finding | Reference |

|---|---|---|---|

| {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivative (3a) | K562, Reh | Inhibited cell growth at low concentrations and induced apoptosis. | researchgate.net |

Antimicrobial Research

The structural features of this compound and its analogs make them promising candidates for the development of new antimicrobial agents to combat bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy Studies

Research has shown that piperidine derivatives possess a broad spectrum of antibacterial activity. A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria, showing particular promise against enterococci. nih.gov

In another study, derivatives of Diphenyl(piperidin-4-yl)methanol demonstrated significant activity against various bacterial strains. xianshiyoudaxuexuebao.com One analog, designated 4NP, was highly effective against Proteus mirabilis (a common cause of urinary tract infections) and also showed notable activity against Staphylococcus aureus and Enterobacter. xianshiyoudaxuexuebao.com A different derivative, DCP, was effective against Shigella dysenteriae, the bacterium responsible for shigellosis. xianshiyoudaxuexuebao.com Furthermore, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also exhibited significant antibacterial activity when compared to the standard antibiotic ampicillin. biomedpharmajournal.org

| Compound/Analog Class | Bacterial Strain | Reported Efficacy | Reference |

|---|---|---|---|

| 2-piperidin-4-yl-benzimidazoles | Gram-positive & Gram-negative bacteria (esp. Enterococci) | Inhibited bacterial growth at low micromolar concentrations. | nih.gov |

| Diphenyl(piperidin-4-yl)methanol derivative (4NP) | Proteus mirabilis, Staphylococcus aureus, Enterobacter | Demonstrated significant zones of inhibition. | xianshiyoudaxuexuebao.com |

| Diphenyl(piperidin-4-yl)methanol derivative (DCP) | Shigella dysenteriae | Showed notable effectiveness. | xianshiyoudaxuexuebao.com |

| Thiosemicarbazone derivatives of piperidones | Various bacterial strains | Exhibited significant activity compared to ampicillin. | biomedpharmajournal.org |

Antifungal Properties Investigations

The antimicrobial investigations of piperidine analogs have also included their potential as antifungal agents. Several derivatives of Diphenyl(piperidin-4-yl)methanol surpassed the efficacy of the standard antifungal drug fluconazole (B54011) against a variety of fungal strains. xianshiyoudaxuexuebao.com One compound showed superior inhibition of Candida albicans, a common cause of yeast infections. xianshiyoudaxuexuebao.com Another was particularly effective against Penicillium spp., while the derivative known as 4NP was found to be the most potent, especially against Aspergillus niger, producing a zone of inhibition nearly double that of fluconazole. xianshiyoudaxuexuebao.com Additionally, certain thiosemicarbazone derivatives of piperidones have demonstrated significant antifungal activity against species such as T. megenagrophytes, T. rubrum, and C. albicans when compared to the standard drug terbinafine. biomedpharmajournal.org

| Compound/Analog Class | Fungal Strain | Reported Efficacy | Reference |

|---|---|---|---|

| Diphenyl(piperidin-4-yl)methanol derivative (3NP) | Candida albicans | Superior inhibition compared to fluconazole. | xianshiyoudaxuexuebao.com |

| Diphenyl(piperidin-4-yl)methanol derivative (DCP) | Penicillium spp. | Effective inhibition. | xianshiyoudaxuexuebao.com |

| Diphenyl(piperidin-4-yl)methanol derivative (4NP) | Aspergillus niger | Zone of inhibition (25 mm) nearly double that of fluconazole. | xianshiyoudaxuexuebao.com |

| Thiosemicarbazone derivatives of piperidones | T. megenagrophytes, T. rubrum, C. albicans | Significant activity compared to terbinafine. | biomedpharmajournal.org |

Antiviral Activity Assessments (e.g., against HIV)

The piperidine scaffold is a key component in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents, with several compounds showing remarkable anti-HIV potencies in cellular assays. nih.gov One particular compound, FZJ13, displayed notable anti-HIV-1 activity comparable to the established antiretroviral drug 3TC (Lamivudine). nih.gov

Other research has explored a different mechanism of action. Small-molecule piperidine analogs have been developed to function as CD4 mimetics. nih.gov These molecules expose vulnerable epitopes on the HIV envelope protein (Env), sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells target and kill virus-infected cells. nih.gov This approach aims to enhance the body's natural immune response to eliminate HIV-infected cells. nih.gov

| Compound/Analog Class | Virus | Mechanism/Finding | Reference |

|---|---|---|---|

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives (e.g., FZJ13) | HIV-1 | Potent inhibitory activity in cellular assays, comparable to 3TC. | nih.gov |

| Piperidine-based CD4 mimetics (e.g., (S)-MCG-IV-210) | HIV-1 | Sensitizes infected cells to antibody-dependent cellular cytotoxicity (ADCC). | nih.gov |

Neurological and Pain Management Research

The unique structural combination of a phenol (B47542) group and a piperidine ring in this compound has made it and its analogs subjects of significant interest in neuropharmacology. The piperidine moiety is a core component of numerous centrally acting drugs, and its substitution pattern greatly influences biological activity. Research has explored the potential of these compounds in interacting with key neurological targets, managing pain, and addressing complex neurodegenerative diseases.

Opioid Receptor Binding Affinity Studies

Analogs of this compound, particularly those with substitutions on the piperidine nitrogen and at the 4-position, have been extensively studied for their affinity to opioid receptors. The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in potent opioid analgesics like morphine and fentanyl. nih.gov

Studies on 4-(m-hydroxyphenyl)piperidines, which are structural isomers of the core compound, have shown that these molecules are generally selective for the mu (μ) opioid receptor. scispace.com The nature of the substituent on the piperidine nitrogen (e.g., methyl, phenethyl) and at the 4-position of the piperidine ring significantly modulates both binding affinity and agonist potency. scispace.com Computational and experimental studies on fentanyl analogs, which feature a 4-anilidopiperidine structure, reveal that the protonated piperidine nitrogen forms a crucial ionic interaction with the D147 residue of the μ-opioid receptor. nih.gov Furthermore, modifications at the 4-position of the piperidine ring are known to substantially increase binding affinity. For instance, the addition of a 4-carbomethoxy group results in carfentanil, one of the most potent known synthetic opioids. nih.gov Research into other 4-substituted piperidines has led to the development of ligands with balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov

Interactive Table: Opioid Receptor Binding Affinities of Selected Piperidine Analogs (Note: Data represents findings for structurally related analogs, not the parent compound itself.)

Analgesic Effects and Pain Pathway Modulation

The established affinity of piperidine derivatives for opioid receptors translates into significant analgesic potential. The structural activity relationship (SAR) of morphine has long identified the piperidine ring as essential for its analgesic activity. nih.gov Consequently, numerous synthetic piperidine derivatives have been evaluated for their ability to modulate pain pathways.

In vivo studies in animal models are commonly used to assess analgesic effects. The tail-flick and tail-immersion tests measure the response to thermal pain, while the acetic acid-induced writhing test evaluates visceral pain. Analogs such as 4-(m-hydroxyphenyl)piperidines have demonstrated analgesic agonism in both writhing and tail-flick models in mice. scispace.com Similarly, various N-substituted 4-phenylpiperidine-4-carboxylates have shown analgesic action. nih.gov

More closely related structures, such as 4-amino methylpiperidine (AMP) derivatives, have exhibited significant dose-dependent analgesia in the tail immersion assay. nih.gov Specific AMP derivatives, like AMP5 and AMP6, were found to be potent analgesic agents. nih.gov The incorporation of the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines has also produced a novel class of potent analgesic agents. nih.gov

Enzyme Inhibition in the Nervous System (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A significant area of research for piperidine-based compounds is their potential to inhibit cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting them increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

A wide array of piperidine and piperazine (B1678402) analogs have been synthesized and shown to be potent inhibitors of both AChE and BuChE. For example, certain α,β-unsaturated carbonyl-based piperidinone derivatives exhibit inhibitory activity in the micromolar range. jst.go.jp Tacrine-donepezil hybrids, which incorporate a N-(1-benzylpiperidin-4-yl) moiety, have demonstrated potent, nanomolar-level inhibition of both enzymes.

Research has also focused on developing inhibitors with selectivity for one enzyme over the other. Some 4-[(diethylamino)methyl]-phenol derivatives show a strong selective affinity for BuChE, with IC₅₀ values below 48 nM. Kinetic analysis often reveals a mixed-type inhibition mechanism for these compounds. The potent inhibitory activity of these analogs underscores their potential for development as drugs for neurodegenerative disorders.

Interactive Table: Cholinesterase Inhibition by Piperidine Analogs

Modulation of Hippocampal Excitability

While direct studies on this compound's effect on hippocampal excitability are limited, research on related analogs provides significant insights. The hippocampus is a critical brain region for learning and memory, and its dysfunction is a hallmark of neurodegenerative diseases. The modulation of neuronal activity within this region is a key therapeutic goal.

Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has been shown to exert neuroprotective effects on cultured hippocampal neurons. It effectively inhibits the synchronized oscillation of intracellular calcium and suppresses spontaneous excitatory postsynaptic currents (sEPSC). This suggests piperine can modulate neuronal network excitability and protect against glutamate-induced excitotoxicity.

Furthermore, piperidine derivatives that act as cholinesterase inhibitors can influence hippocampal function by increasing the availability of acetylcholine, a neurotransmitter that plays a crucial role in regulating neuronal excitability and synaptic plasticity. In animal models, a phenoxyethyl piperidine derivative that inhibits cholinesterases was found to reduce elevated AChE levels in the hippocampus, correlating with improved memory function. Additionally, certain opioid agonists with piperazine structures have been shown to directly modulate hippocampal theta activity, a key rhythm associated with memory processing. jst.go.jp These findings collectively suggest that the piperidine scaffold is a promising base for developing compounds that can beneficially modulate hippocampal neuronal activity.

Potential in Treating Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs), and piperidine-based structures are central to this approach. The potential of this compound analogs in AD treatment stems from their ability to interact with several key pathogenic mechanisms.

The primary and most studied mechanism is the inhibition of acetylcholinesterase and butyrylcholinesterase, as detailed previously. By preventing the breakdown of acetylcholine, these compounds can help alleviate the cognitive and memory deficits that characterize AD. researchgate.net The use of piperidine-containing cholinesterase inhibitors is a clinically validated strategy for the symptomatic treatment of AD.

Beyond cholinesterase inhibition, research has shown that certain piperidine hybrids can interfere with the aggregation of amyloid-beta (Aβ) peptide, a core pathological hallmark of AD. For instance, a 4-hydroxymethyl-piperidinyl hybrid, PQM-181, not only inhibits AChE but also demonstrates a moderate ability to disrupt Aβ₁₋₄₂ aggregates and protect neurons from Aβ-induced neurotoxicity. Other patented piperidine derivatives have been designed to modulate the activity of enzymes like beta-secretase and gamma-secretase, which are responsible for the production of the Aβ peptide itself. This multi-pronged approach, combining cholinesterase inhibition with anti-amyloid and neuroprotective activities, positions piperidine derivatives as highly promising candidates for future AD drug development.

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation and immune system dysregulation are increasingly recognized as key components in a variety of diseases, including neurodegenerative and chronic pain conditions. Research into piperidine and piperazine derivatives has revealed their potential to modulate inflammatory and immune responses.

Studies on (benzoylphenyl)piperidines have identified them as a class of immunomodulators capable of affecting the mitogenic response of lymphocytes. The natural alkaloid piperine has also been shown to possess significant immunomodulatory properties, including the ability to affect the production of inflammatory cytokines.

More targeted anti-inflammatory investigations have been conducted on synthetic analogs. Diaryl-N-methyl-4-piperidones, designed as curcumin (B1669340) derivatives, were evaluated in RAW 264.7 macrophage cells. These compounds were able to decrease inflammatory responses in activated macrophages. Similarly, certain piperazine derivatives have demonstrated potent anti-inflammatory and anti-nociceptive effects in animal models. One such compound, LQFM182, reduced carrageenan-induced paw edema, decreased the migration of polymorphonuclear cells, and lowered the levels of the pro-inflammatory cytokines TNF-α and IL-1β. Another piperazine derivative, LQFM-008, also showed significant anti-inflammatory activity by reducing paw edema and cell migration in a pleurisy model. These findings highlight the potential of piperidine- and piperazine-based compounds as scaffolds for the development of new anti-inflammatory and immunomodulatory agents.

General Anti-inflammatory Activity

The piperidine and phenol moieties are common pharmacophores in molecules exhibiting anti-inflammatory properties. Analogs of this compound, particularly those incorporating a piperidone ring within a curcumin-like structure, have demonstrated notable anti-inflammatory effects. For instance, certain mono-carbonyl analogs of curcumin containing a piperid-4-one linker have been shown to inhibit the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Mechanistic studies revealed that these compounds could prevent LPS-induced activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK), both of which are critical pathways in the inflammatory response. nih.gov Furthermore, pretreatment with these analogs significantly protected mice from LPS-induced septic death, highlighting their potential as potent anti-inflammatory agents. nih.gov

Similarly, diarylidene-N-methyl-4-piperidones (DANMPs), which share the piperidone core, have been investigated for their anti-inflammatory and antioxidant activities. chemrxiv.orgchemrxiv.org These compounds have been shown to reduce the levels of inflammatory markers and nitric oxide (NO) production in activated macrophages to an extent comparable to or better than curcumin. chemrxiv.orgchemrxiv.org The anti-inflammatory activities of many phenolic compounds, including curcuminoids, are often attributed to their ability to inhibit arachidonic acid-dependent pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. chemrxiv.orgnih.gov

A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has also been shown to possess significant anti-inflammatory and anti-nociceptive effects. In animal models, this compound reduced carrageenan-induced paw edema and decreased the migration of polymorphonuclear cells, the activity of myeloperoxidase, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov

Inhibition of Soluble Epoxide Hydrolase (sEH)

The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for managing pain and inflammatory conditions. nih.govmdpi.comnih.gov This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory properties. nih.govmdpi.com By inhibiting sEH, the concentration of EETs is stabilized, leading to a reduction in inflammation. nih.govmdpi.com

Several potent sEH inhibitors have been developed based on a 1,3-disubstituted urea (B33335) scaffold incorporating a piperidyl moiety, demonstrating the relevance of the this compound structure. nih.gov For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have shown significant improvements in pharmacokinetic profiles and potency compared to earlier generations of sEH inhibitors. nih.gov One such compound, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, exhibited a substantial increase in potency and bioavailability. nih.gov

Furthermore, 2-(piperidin-4-yl)acetamides have been synthesized and evaluated as potent sEH inhibitors. nih.govnih.gov These amide-based analogs displayed excellent inhibitory potencies, and a selected compound demonstrated superior anti-inflammatory effects compared to the reference sEH inhibitor, TPPU. nih.gov The development of these piperidine-containing amides and ureas underscores the potential of the this compound scaffold in designing novel sEH inhibitors for the treatment of inflammatory diseases. nih.govescholarship.org

Enzyme Interaction and Inhibition Profiling

The structural features of this compound and its analogs make them promising candidates for interaction with and inhibition of various enzymes, extending their pharmacological potential beyond general anti-inflammatory activity.

Tyrosinase Inhibition Studies (e.g., Agaricus bisporus tyrosinase)

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov The inhibition of tyrosinase is a major focus in the development of treatments for hyperpigmentation disorders. nih.govresearchgate.net Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting as substrates or by chelating the copper ions in the enzyme's active site. nih.govresearchgate.net

The this compound structure, containing a phenol group, suggests a potential for tyrosinase inhibition. Research on related structures supports this hypothesis. For instance, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized as tyrosinase inhibitors. researchgate.net The most potent compounds in this series possessed hydrophobic ortho-substituents on the aroyl moiety, with one derivative exhibiting an IC50 value of 1.5 μM against mushroom tyrosinase. researchgate.net

Furthermore, the exploration of a 4-(4-fluorobenzyl)piperidine fragment has led to the development of new tyrosinase inhibitors. researchgate.net Several analogs derived from this scaffold proved to be effective inhibitors, with some showing lower IC50 values than the well-known inhibitor, kojic acid. researchgate.net Kinetic studies revealed that these compounds can act as non-competitive or mixed-type inhibitors of tyrosinase. researchgate.net

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. nih.gov Therefore, evaluating the potential of new chemical entities to inhibit CYP isoforms is a critical aspect of drug development.

The potential for this compound and its derivatives to inhibit CYP enzymes, such as CYP2D6, warrants investigation. The presence of a phenol group in the structure is of particular interest, as phenolic compounds have been implicated in CYP interactions. For example, research has focused on strategies to eliminate CYP3A4 inhibition and the formation of reactive metabolites by phenol-based compounds. researchgate.net Understanding the interaction of this compound with various CYP isoforms is crucial for predicting potential drug-drug interactions and ensuring its safety profile if developed as a therapeutic agent. nih.gov

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a critical role in the proliferation, differentiation, and survival of B-cells. This makes it an attractive therapeutic target for the treatment of hematologic malignancies. nih.gov

Recent studies have explored the development of covalent PI3Kδ inhibitors. One such study reported a series of novel covalent inhibitors bearing an alaninamide moiety and a phenolic ester "warhead". nih.gov The optimal compound from this series demonstrated potent and selective inhibitory activity against PI3Kδ. nih.gov Mechanistic studies confirmed that this compound covalently binds to a lysine (B10760008) residue (K779) within the active site of PI3Kδ. nih.gov The involvement of a phenolic ester as a reactive moiety in these inhibitors suggests that derivatives of this compound could be designed to target PI3Kδ, potentially through a similar covalent mechanism.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. frontiersin.org In pathogenic microorganisms such as Helicobacter pylori, urease activity is crucial for survival in the acidic environment of the stomach and is implicated in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. frontiersin.orgnih.gov Therefore, urease inhibitors are of significant interest for the treatment of urease-dependent bacterial infections. frontiersin.orgresearchgate.net

The piperidine and piperazine scaffolds have been incorporated into the design of urease inhibitors. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. frontiersin.org Similarly, new ciprofloxacin (B1669076) analogs bearing an oxadiazole at the N-4 piperazinyl position have demonstrated urease inhibitory activity. researchgate.net Given these findings, the this compound scaffold represents a promising starting point for the development of novel urease inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov As such, inhibitors of NAPE-PLD are valuable chemical tools for studying the biological roles of these signaling lipids. nih.gov Research into NAPE-PLD inhibitors has explored various chemical scaffolds.

High-throughput screening has identified several classes of NAPE-PLD inhibitors. nih.gov For instance, the compound LEI-401, a potent and selective inhibitor, was developed through a medicinal chemistry program and has been shown to reduce NAE levels in the brains of mice. nih.gov The structure-activity relationship (SAR) of LEI-401 and its analogs has been studied to create pharmacophore models for designing new inhibitors. researchbib.com Other identified inhibitors include the quinazoline (B50416) sulfonamide derivative ARN19874. nih.govresearchgate.net While the piperidine moiety is a common scaffold in medicinal chemistry, and is present in some NAPE-PLD modulators like the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series (which were found to be activators), direct and extensive research focusing on this compound or its close analogs as specific inhibitors of NAPE-PLD is not prominently featured in the scientific literature. nih.govresearchgate.net

Estrogen Receptor Modulation Research

Analogs of this compound have been investigated for their potential to modulate estrogen receptors (ERs), which are critical targets in therapies for hormone-dependent cancers and other conditions.

Estrogen Receptor Alpha (ERα) Binding Affinity

Research into symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which are structural analogs, has demonstrated their ability to bind to Estrogen Receptor Alpha (ERα). The binding affinity of these compounds is influenced by the substituents on the nitrogen atom of the piperidine ring. Introducing hydrophobic substituents on the nitrogen atom was found to enhance the ERα binding affinity. nih.gov For example, the N-acetyl-2,2,6,6-tetramethylpiperidine derivative showed a high binding affinity for ERα. nih.gov

| Compound | Substituent on Piperidine Nitrogen | Relative Binding Affinity (RBA, %) vs. Estradiol |

|---|---|---|

| Estradiol | N/A | 100 |

| Analog 3a | -H | <0.1 |

| Analog 3b | -Acetyl | 31.4 |

| Analog 3c | -Benzoyl | 1.5 |

| Analog 3d | -Benzyl | 0.1 |

MCF-7 Cell Proliferation Inducing Activity

The estrogenic activity of these compounds has been evaluated by measuring their ability to induce proliferation in MCF-7 human breast cancer cells, which are ER-positive. The N-Acetyl-2,2,6,6-tetramethylpiperidine derivative, which showed high ERα binding affinity, also demonstrated high activity in inducing MCF-7 cell proliferation. nih.gov This suggests that its interaction with ERα translates into a functional cellular response characteristic of an estrogen agonist in this assay. The proliferation of MCF-7 cells is a standard method for assessing the estrogenic or anti-estrogenic potential of chemical compounds. nih.govresearchgate.net

| Compound | Concentration | Relative Proliferation (%) vs. Estradiol |

|---|---|---|

| Estradiol | 1 nM | 100 |

| Analog 3a | 1000 nM | 2.9 |

| Analog 3b | 1000 nM | 102.1 |

| Analog 3c | 1000 nM | 56.3 |

| Analog 3d | 1000 nM | 10.3 |

Protein-Protein Interaction (PPI) Inhibition Studies

Inhibition of AF9/ENL and AF4/DOT1L Interactions in Leukemias

Chromosomal translocations involving the mixed-lineage leukemia (MLL) gene are a cause of acute leukemias with poor prognoses. nih.gov The resulting MLL fusion proteins rely on protein-protein interactions (PPIs) with partners like AF9, ENL, AF4, and the histone methyltransferase DOT1L to drive leukemogenesis. nih.gov Therefore, inhibiting these interactions is a promising therapeutic strategy.

Analogs containing a piperidinylphenyl moiety have been identified as potent inhibitors of these critical PPIs. Structure-activity relationship studies of benzothiophene (B83047), indole, and benzofuran (B130515) compounds revealed that a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent is crucial for inhibitory activity. nih.gov A benzothiophene compound featuring a 4-piperidin-1-ylphenyl group was identified as a strong inhibitor of the AF9-DOT1L interaction. nih.gov These inhibitors were also found to be broadly active against the PPIs between AF9/ENL and AF4. nih.gov

| Compound | Core Structure | AF9-DOT1L IC₅₀ (µM) | AF9-AF4 IC₅₀ (µM) | ENL-AF4 IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 24 | Benzothiophene | 1.6 | 1.9 | 2.5 |

| Compound 25 | Benzothiophene | 5.3 | 7.9 | 7.8 |

| Compound 1 | Indole | 3.3 | N/A | N/A |

Furthermore, these compounds demonstrated selective inhibition of proliferation in MLL-rearranged leukemia cell lines. The benzothiophene-containing inhibitor (Compound 24) showed potent activity against MV4;11 and Molm-13 cells, which harbor MLL translocations. nih.gov

| Cell Line | Leukemia Subtype | EC₅₀ (µM) |

|---|---|---|

| Molm-13 | MLL-rearranged AML | 4.7 |

| MV4;11 | MLL-rearranged AML | 9.6 |

| NB4 | AML (non-MLL) | 5.3 |

| HL60 | AML (non-MLL) | 10 |

Other Noted Biological Effects and Pharmacological Leads

The core structure of this compound, which combines a phenol and a piperidine ring, is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.

Research on its hydrochloride salt has indicated potential applications in neuropharmacology. Studies have explored its interaction with serotonin (B10506) and norepinephrine (B1679862) transporters, which are key targets in the regulation of mood, suggesting a potential for development as an antidepressant or anxiolytic agent. Additionally, the structural similarity of the piperidine scaffold to components of potent analgesics like fentanyl provides a rationale for investigating the pain-relieving properties of its derivatives.

Furthermore, the piperidine moiety is a common feature in compounds with antimicrobial properties. Various derivatives of piperidin-4-one have been synthesized and shown to possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria, as well as antifungal activity against pathogens like Candida albicans. researchgate.netyu.edu.jobiomedpharmajournal.org

Antihypertensive and Antiarrhythmic Properties

While specific studies on the antihypertensive and antiarrhythmic effects of this compound are not extensively documented, research on its analogs with similar core structures has demonstrated notable cardiovascular effects.

One such analog, 4-(4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, has been synthesized and evaluated for its potential antihypertensive and antiarrhythmic properties. This compound integrates the phenolic structure with a 1,4-dihydropyridine (B1200194) (DHP) moiety, a well-known class of calcium channel blockers used in the management of hypertension. The research on this analog aimed to explore the combined effects of these structural features on cardiovascular parameters.

Another related study focused on a novel morphologic derivative, 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF). In spontaneously hypertensive rats, TBTIF was shown to diminish blood pressure. nih.gov The proposed mechanism of action involves both nitric oxide-dependent and nitric oxide-independent pathways. nih.gov It was observed that TBTIF reduced the vasoconstriction induced by angiotensin I and angiotensin II. nih.gov Furthermore, this analog was found to decrease the mRNA expression of angiotensin-converting enzyme (ACE) while increasing the mRNA levels of ACE2, suggesting a mechanism of action that is distinct from traditional ACE inhibitors like captopril (B1668294) and potentially offers better antihypertensive efficacy through its effects on the ACE2 pathway. nih.gov

The antiarrhythmic potential of piperidine-containing compounds has also been investigated. A series of 1,4-disubstituted piperazine derivatives, which share structural similarities with the piperidine core of this compound, were evaluated for their antiarrhythmic activity. Many of these derivatives exhibited strong antiarrhythmic effects in adrenaline-induced arrhythmia and coronary artery ligation-reperfusion models in rats. nih.gov Their primary mechanism of action was attributed to their α1-adrenolytic properties. nih.gov Notably, one compound in this series displayed characteristics similar to Class IA antiarrhythmic agents, suggesting an interaction with cardiac sodium and potassium channels. nih.gov

These findings from studies on its analogs suggest that the this compound scaffold could be a valuable starting point for the development of novel antihypertensive and antiarrhythmic agents.

Table 1: Antihypertensive and Antiarrhythmic Activity of Analogs of this compound

| Compound/Analog | Model/Assay | Key Findings | Reference |

| 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF) | Spontaneously hypertensive rats | Diminished blood pressure; reduced angiotensin I- and II-induced vasoconstriction; decreased ACE mRNA and increased ACE2 mRNA. | nih.gov |

| 1,4-disubstituted piperazine derivatives | Adrenaline-induced arrhythmia and coronary artery ligation-reperfusion in rats | Displayed strong antiarrhythmic activity, mainly related to α1-adrenolytic properties. | nih.gov |

Antioxidant Activity Investigations

The phenolic moiety is a well-established pharmacophore that contributes to the antioxidant activity of many natural and synthetic compounds. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Investigations into various piperidine derivatives have shown promising antioxidant effects. For instance, a study on novel piperidine derivatives demonstrated significant scavenging capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In this study, all the tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml when compared to the standard antioxidant, Rutin.

Furthermore, research on other phenolic compounds containing heterocyclic moieties has consistently demonstrated their ability to act as potent antioxidants. The antioxidant properties of these compounds are often evaluated using in vitro assays such as the DPPH radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and ferric reducing antioxidant power (FRAP) assays. For example, some piperidine derivatives have been shown to exhibit good antioxidant activity in the cupric reducing antioxidant capacity (CUPRAC) assay and in linoleic acid peroxidation assays. The antioxidant activity is often influenced by the nature and position of substituents on the aromatic ring.

The combination of the electron-donating piperidine ring and the radical-scavenging phenolic hydroxyl group in this compound suggests that it could be a promising candidate for further antioxidant activity studies. The structural framework provides a basis for the design of new derivatives with enhanced antioxidant potential.

Table 2: Antioxidant Activity of Piperidine Derivatives

| Compound Class | Assay | Key Findings |

| Novel piperidine derivatives | DPPH scavenging capacity | All tested derivatives revealed antioxidant potentials greater than 49% at 1 mg/ml. |

| Sulfonylhydrazones with piperidine | CUPRAC and linoleic acid assays | A methoxy-substituted derivative showed good antioxidant activity in the CUPRAC assay, while a bromo-substituted derivative showed the highest activity in DPPH and linoleic acid assays. |

Mechanistic Investigations of 4 Piperidin 4 Ylmethyl Phenol S Biological Actions

Molecular Target Identification and Characterization

While direct studies on 4-(Piperidin-4-ylmethyl)phenol are limited, research on structurally related compounds provides significant insights into its potential molecular targets. The presence of the distinct phenol (B47542) and piperidine (B6355638) moieties suggests possible interactions with several classes of biological macromolecules.

One prominent potential target is the estrogen receptor (ER) , particularly the alpha isoform (ERα). Studies on derivatives such as 4,4'-(piperidin-4-ylidenemethylene)bisphenol have identified them as novel modulators of the estrogen receptor. nih.gov Research has shown that introducing hydrophobic substituents onto the nitrogen atom of the piperidine ring can enhance the binding affinity for ERα. nih.gov This suggests that the piperidine portion of the molecule plays a crucial role in receptor engagement. The interaction of phenolic compounds with ERα is a known area of study, indicating that the phenol group also contributes significantly to binding. frontiersin.org

Another significant area of investigation involves protein kinases, specifically Akt (also known as Protein Kinase B) . The piperidin-4-yl group has been successfully incorporated into the design of a series of potent Akt inhibitors. nih.gov Given that the PI3K/Akt signaling pathway is frequently overactive in various cancers, compounds that can modulate this pathway are of high therapeutic interest. cusabio.comcreative-diagnostics.com

Furthermore, the piperidine moiety is a common structural feature in ligands for histamine (B1213489) receptors and sigma receptors , indicating these as other potential, though less directly studied, targets for this compound. nih.gov

Elucidation of Signaling Pathway Modulation (e.g., PI3K/Akt pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. creative-diagnostics.comwikipedia.orgcreativebiolabs.net Its dysregulation is a hallmark of many diseases, particularly cancer. wikipedia.org The pathway is initiated by extracellular signals, such as growth factors, which activate PI3K at the cell membrane. wikipedia.org Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). creativebiolabs.net

PIP3 serves as a docking site on the plasma membrane for proteins containing a Pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. creativebiolabs.net This recruitment to the membrane allows for the phosphorylation and subsequent full activation of Akt by other kinases like PDK1. creative-diagnostics.com Once activated, Akt moves from the membrane to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death). creative-diagnostics.comwikipedia.org

Given that the piperidin-4-yl side chain is a key structural feature in a known series of pan-Akt inhibitors, it is plausible that this compound could modulate the PI3K/Akt pathway. nih.gov By potentially interfering with the function of Akt, such compounds could inhibit the downstream effects of the pathway, thereby impeding the proliferation and survival of cells that rely on this signaling cascade.

Analysis of Binding Interactions with Receptors and Enzymes (e.g., hydrogen bonding, π-π interactions)

The biological activity of this compound is dictated by the specific non-covalent interactions its constituent parts can form within the binding pockets of target proteins. Both the phenol and piperidine moieties contribute distinct and complementary binding capabilities.

The phenol group is a versatile interaction partner. Its hydroxyl (-OH) group can act as a hydrogen bond donor , and the oxygen atom can serve as a hydrogen bond acceptor . nih.gov This allows for precise orienting within a binding site through interactions with amino acid residues like aspartate, glutamate, serine, and threonine. nih.govresearchgate.net The aromatic ring of the phenol group facilitates hydrophobic interactions , including π-π stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.net

| Molecular Moiety | Interaction Type | Potential Protein Partner (Amino Acid Residues) |

|---|---|---|

| Phenol | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (backbone or side chain) |

| Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln (side chain) | |

| π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val | |

| Piperidine | Ionic Interaction / Salt Bridge | Asp, Glu |

| Cation-π Interaction | Phe, Tyr, Trp | |

| Hydrophobic | Leu, Val, Ala, Ile |

Structure-Based Mechanistic Hypotheses

Based on the identified potential targets and binding interactions, a mechanistic hypothesis for the biological action of this compound can be formulated. The compound likely functions as a bifunctional ligand, where each of its two core scaffolds plays a specific role in anchoring the molecule to its biological target.

A central hypothesis is that the molecule orients itself within a binding pocket to maximize favorable interactions for both the phenol and piperidine groups simultaneously. For instance, in a kinase like Akt or a nuclear receptor like ERα, the protonated piperidine nitrogen could form a key ionic bond with an acidic residue (e.g., aspartate or glutamate), serving as a primary anchor point. This initial interaction would then position the rest of the molecule, allowing the phenol ring to engage in more nuanced interactions, such as hydrogen bonding with a nearby polar residue or π-π stacking within a hydrophobic sub-pocket.

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Ylmethyl Phenol Derivatives

Impact of Substituent Modifications on Biological Potency

Phenolic Moiety Modifications and Their Influence on Activity

The phenolic hydroxyl group is a critical pharmacophoric feature, primarily due to its ability to participate in hydrogen bonding with biological targets. Modifications to this group or the aromatic ring can significantly alter a compound's activity. For instance, the position of the hydroxyl group on the phenyl ring is crucial. Studies on 4-(m-OH phenyl)-piperidine analogs have demonstrated that these compounds bind selectively and with moderate to high affinity to opioid mu-receptors. nih.gov

The transformation of the polar phenolic group into a less polar ether or ester can modulate the compound's pharmacokinetic properties and target interactions. This strategy, known as lipophilization, can enhance solubility in less polar environments, such as cellular membranes, potentially improving bioavailability and antioxidant activity. nih.gov While general studies show that esterification of phenolic hydroxyl groups can enhance biological activities like antioxidant capacity, specific SAR data for 4-(piperidin-4-ylmethyl)phenol derivatives requires further investigation to delineate the precise effects of such modifications on specific targets. nih.gov

Piperidine (B6355638) Ring Substitutions and Conformational Effects

Methyl substitutions on the piperidine ring have been used as a probe to explore receptor affinities. For example, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, a 4-methyl substituent on the piperidine ring resulted in the most potent sigma(1) ligand (Ki=0.030 nM). nih.gov In another study, the introduction of four methyl groups adjacent to the piperidine ring nitrogen atom was found to remarkably enhance estrogen receptor α (ERα) binding affinity. nih.gov The stereochemistry of these substituents is also critical; cis- and trans-isomers often exhibit different biological profiles due to their distinct three-dimensional arrangements. nih.govresearchgate.net

| Derivative Type | Substitution | Effect on Activity | Reference |

| N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine | 4-Methyl | Most potent σ1 ligand (Ki=0.030 nM) | nih.gov |

| 4,4'-(piperidin-4-ylidenemethylene)bisphenol | Four methyl groups adjacent to N-atom | Markedly enhanced ERα binding affinity | nih.gov |

Effects of Nitrogen Atom Substituents on Receptor Binding Affinity

The nitrogen atom of the piperidine ring is a key site for modification, as substituents at this position can directly interact with receptor residues and influence properties like basicity and lipophilicity. The nature of the N-substituent is often a primary determinant of receptor binding affinity and selectivity.

Studies have consistently shown that introducing large, hydrophobic, or aromatic groups on the piperidine nitrogen can enhance binding affinity. For instance, in a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, the introduction of hydrophobic substituents on the nitrogen atom enhanced ERα binding affinity. nih.gov Similarly, for histamine (B1213489) H3 receptor (H3R) antagonists, derivatives with a benzyl (B1604629) moiety at the nitrogen of the piperidine ring displayed high affinity. nih.gov In the context of opioid receptors, lipophilic N-substituents are common features in high-affinity ligands. acs.org The choice of substituent can dramatically alter the pharmacological profile, as seen in CXCR4 chemokine receptor antagonists where various N-substituted piperidin-4-yl-methanamine derivatives were explored to optimize binding. vu.nl

| Compound Class | N-Substituent | Target Receptor | Effect on Affinity | Reference |